molecular formula C6H9N3O2 B582897 (R)-2-Amino-3-pyrazol-1-YL-propionic acid CAS No. 149655-71-0

(R)-2-Amino-3-pyrazol-1-YL-propionic acid

Cat. No.: B582897
CAS No.: 149655-71-0
M. Wt: 155.157
InChI Key: PIGOPELHGLPKLL-RXMQYKEDSA-N
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Description

®-2-Amino-3-pyrazol-1-YL-propionic acid is an organic compound that features both an amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-pyrazol-1-YL-propionic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Formation of the Propionic Acid Moiety: The propionic acid group can be introduced through various methods, including the reaction of the pyrazole derivative with a halogenated propionic acid or through a Grignard reaction followed by oxidation.

Industrial Production Methods: Industrial production of ®-2-Amino-3-pyrazol-1-YL-propionic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: ®-2-Amino-3-pyrazol-1-YL-propionic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, amine derivatives, halogenated compounds.

Major Products Formed:

    Oxidation Products: Oxo derivatives of ®-2-Amino-3-pyrazol-1-YL-propionic acid.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with different substituents replacing the amino group.

Scientific Research Applications

®-2-Amino-3-pyrazol-1-YL-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-pyrazol-1-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-Amino-3-pyrazol-1-YL-propionic acid: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-3-pyrazol-1-YL-acetic acid: A structurally similar compound with a different side chain.

    2-Amino-3-pyrazol-1-YL-butyric acid: Another analog with a longer side chain.

Uniqueness: ®-2-Amino-3-pyrazol-1-YL-propionic acid is unique due to its specific stereochemistry and the presence of both an amino group and a pyrazole ring. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGOPELHGLPKLL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906398
Record name (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149655-71-0
Record name (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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